3,3,3-Trifluoro-1-phenylpropan-1-amine
Overview
Description
3,3,3-Trifluoro-1-phenylpropan-1-amine: is an organic compound with the molecular formula C9H10F3N . It is characterized by the presence of a trifluoromethyl group attached to a phenylpropanamine structure. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents like ethanol and ether but nearly insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3,3-Trifluoro-1-phenylpropan-1-amine involves the reaction of 1-bromo-3,3,3-trifluoropropane with phenylethylamine . The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,3-Trifluoro-1-phenylpropan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3,3,3-trifluoro-1-phenylpropan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3,3-Trifluoro-1-phenylpropan-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: It serves as a building block for the synthesis of various medicinal compounds, including potential drugs for neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants, preservatives, and antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-one: A ketone analog with similar structural features but different reactivity and applications.
3,3,3-Trifluoro-1-propyne: Another trifluoromethyl-containing compound with distinct chemical properties and uses.
Uniqueness: 3,3,3-Trifluoro-1-phenylpropan-1-amine is unique due to its amine functionality combined with the trifluoromethyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
3,3,3-trifluoro-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXAXKUJGFVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591510 | |
Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942996-06-7 | |
Record name | α-(2,2,2-Trifluoroethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942996-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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